Sn-glycerol-1-phosphate
Overview
Description
Sn-glycerol-1-phosphate is a phosphoric ester of glycerol, commonly found in the ether lipids of archaea. It is synthesized by the reduction of dihydroxyacetone phosphate, a glycolysis intermediate, with the enzyme this compound dehydrogenase . This compound plays a crucial role in the unique lipid composition of archaeal cell membranes, distinguishing them from bacteria and eukaryotes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sn-glycerol-1-phosphate is synthesized from dihydroxyacetone phosphate through a reduction reaction catalyzed by this compound dehydrogenase . This enzyme requires NAD(P)H as a cofactor and operates under physiological conditions. The reaction can be summarized as follows:
Dihydroxyacetone phosphate+NAD(P)H+H+→this compound+NAD(P)+
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using archaeal species that naturally produce this compound. The fermentation broth is then subjected to purification steps, including chromatography, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Sn-glycerol-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to glycerone phosphate.
Reduction: It can be reduced back to glycerol.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD(P)+.
Reduction: Reducing agents include NAD(P)H.
Substitution: Various reagents can be used depending on the desired derivative.
Major Products
Oxidation: Glycerone phosphate.
Reduction: Glycerol.
Substitution: Various glycerol derivatives depending on the substituent introduced.
Scientific Research Applications
Sn-glycerol-1-phosphate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of ether lipids.
Biology: It is studied for its role in the unique lipid composition of archaeal membranes.
Industry: Used in the production of specialized lipids for various industrial applications.
Mechanism of Action
Sn-glycerol-1-phosphate exerts its effects primarily through its role in lipid biosynthesis. It is first geranylgeranylated on its sn-3 position by the enzyme phosphoglycerol geranylgeranyltransferase, followed by the addition of a second geranylgeranyl group on the sn-2 position, forming unsaturated archaetidic acid . This process is crucial for the formation of ether lipids in archaea, which are essential for maintaining the stability and functionality of their cell membranes .
Comparison with Similar Compounds
Similar Compounds
Glycerol-3-phosphate: Used by bacteria and eukaryotes for lipid biosynthesis.
Glycerol-2-phosphate: Another isomer of glycerol phosphate.
Uniqueness
Sn-glycerol-1-phosphate is unique due to its specific role in the lipid composition of archaea, which use it exclusively for the synthesis of ether lipids. This contrasts with bacteria and eukaryotes, which use glycerol-3-phosphate for their lipid biosynthesis .
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCVROLDVIAJX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315267 | |
Record name | L-α-Glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-57-6 | |
Record name | L-α-Glycerophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5746-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1-phosphate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-α-Glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1-PHOSPHATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196623779E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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